molecular formula C14H11BrN2O4 B5002345 2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide

2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B5002345
M. Wt: 351.15 g/mol
InChI Key: NMCIFVMXJUWDAV-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that features both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 2-bromophenol is then reacted with chloroacetic acid to form 2-(2-bromophenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

    Oxidation: The phenoxy group can be oxidized under certain conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products

    Nucleophilic substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product is 2-(2-bromophenoxy)-N-(4-aminophenyl)acetamide.

    Oxidation: Products can include various oxidized forms of the phenoxy group.

Scientific Research Applications

2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It may be used in the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromophenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amine group instead of a nitro group.

    2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both bromine and nitro functional groups, which can impart specific reactivity and properties that are not found in similar compounds.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c15-12-3-1-2-4-13(12)21-9-14(18)16-10-5-7-11(8-6-10)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCIFVMXJUWDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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